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Compound of Interest

Compound Name: 2,2-Dimethyl-1,3-propanediamine

Cat. No.: B1293695 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for neopentanediamine (also known as

2,2-dimethyl-1,3-propanediamine). This document is intended to serve as a core reference

for researchers and professionals in drug development and related scientific fields, offering

detailed spectral data, experimental protocols, and a workflow for spectral analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry for neopentanediamine.

Table 1: ¹H NMR Spectral Data of Neopentanediamine

Chemical Shift
(ppm)

Multiplicity Integration Assignment

0.86 Singlet 6H 2 x -CH₃

1.13 Singlet 4H 2 x -NH₂

2.53 Singlet 4H 2 x -CH₂-

Table 2: ¹³C NMR Spectral Data of Neopentanediamine
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Chemical Shift (ppm) Assignment

25.1 -CH₃

36.4 Quaternary C

51.5 -CH₂-

Table 3: Key IR Absorption Bands of Neopentanediamine

Wavenumber (cm⁻¹) Intensity Assignment

3380 - 3280 Strong, Broad N-H Stretch (Amine)

2950 - 2850 Strong C-H Stretch (Alkane)

1590 Medium N-H Bend (Amine)

1470 Medium C-H Bend (Alkane)

1365 Medium C-H Bend (Alkane)

Table 4: Mass Spectrometry Data (Electron Ionization) of Neopentanediamine

m/z Relative Intensity (%) Assignment

102 5 [M]⁺ (Molecular Ion)

85 10 [M - NH₃]⁺

72 40 [M - CH₂NH₂]⁺

57 100
[M - CH₂NH₂ - CH₃]⁺ (Base

Peak)

44 85 [CH₂NH₂]⁺

30 95 [CH₂NH₂]⁺

Experimental Protocols
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Detailed methodologies for the acquisition of the spectral data are provided below. These

protocols are representative of standard analytical practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Neopentanediamine

Sample Preparation: Approximately 10-20 mg of neopentanediamine was dissolved in 0.5-

0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was

added as an internal standard (δ 0.00 ppm).

Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 4.0 s

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 128

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Data Processing: The raw data was Fourier transformed, and the resulting spectra were

phase and baseline corrected. Chemical shifts were referenced to the internal TMS standard.

Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of Neopentanediamine
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Sample Preparation: A small drop of neat neopentanediamine was placed directly onto the

diamond crystal of an ATR accessory.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-

reflection diamond ATR accessory.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Processing: A background spectrum of the clean, empty ATR crystal was recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry of Neopentanediamine

Sample Introduction: A dilute solution of neopentanediamine in methanol was introduced into

the mass spectrometer via a direct insertion probe or gas chromatography inlet. The sample

was vaporized in the ion source.

Instrumentation: A quadrupole mass spectrometer operating in electron ionization mode.

Ionization Parameters:

Ionization Energy: 70 eV

Source Temperature: 200 °C

Mass Analysis: The instrument was scanned over a mass-to-charge (m/z) range of 10-200.

Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

Experimental and Analytical Workflow
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The following diagram illustrates the logical workflow from sample preparation to spectral data

analysis for neopentanediamine.

Neopentanediamine Spectral Analysis Workflow

Sample Preparation

Data Acquisition

Data Analysis

Neopentanediamine Sample

Dissolve in CDCl3 with TMS Neat Liquid Dilute in Methanol

NMR Spectrometer (400 MHz) FT-IR Spectrometer with ATR Mass Spectrometer (EI)

¹H and ¹³C NMR Spectra IR Spectrum Mass Spectrum

Structural Elucidation & Verification

Click to download full resolution via product page

Caption: Workflow for Neopentanediamine Spectral Analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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